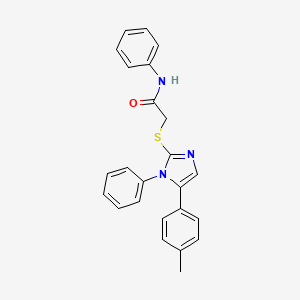

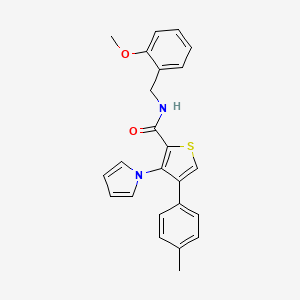

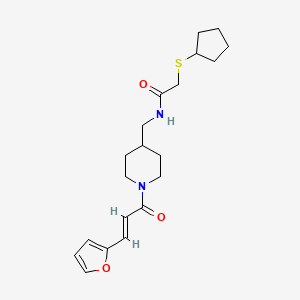

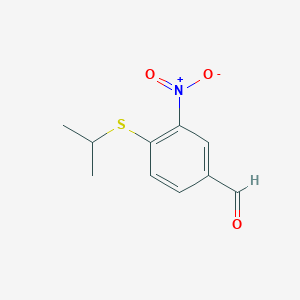

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula .

Synthesis Analysis

The synthesis of a compound refers to the methods used to create that compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction kinetics, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry and UV-Vis spectroscopy can be used .Applications De Recherche Scientifique

Laser Flash Photolysis Studies

Research involving alkoxyl radical kinetics has utilized 4-nitrobenzenesulfenate esters as precursors for generating alkoxyl radicals under laser flash photolysis conditions. These studies aim to understand the behavior of alkoxyl radicals, which are relevant in various chemical processes, including atmospheric chemistry and the synthesis of complex molecules (Horner, Choi, & Newcomb, 2000).

Reduction of Alcohols via Monoalkyl Diazenes

The reagent N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is used for the reduction of alcohols to their corresponding monoalkyl diazene intermediates, showcasing a method for altering alcohol functionalities through nitrobenzene-derived reagents (M. Movassaghi & O. Ahmad, 2007).

Environmental and Analytical Chemistry

Nitroaromatic compounds, such as those structurally related to 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde, are of interest in environmental science for their biodegradation and potential toxic effects. Studies have investigated microbial systems capable of transforming or degrading nitroaromatic compounds, offering insights into bioremediation strategies for environmental pollutants (J. Spain, 2013).

Nitrobenzene Degradation by Fenton's Reagent

The thermal degradation of nitrobenzene using Fenton's reagent has been studied to understand the pathways and products of nitrobenzene degradation. These findings are crucial for developing treatment methods for industrial waste containing nitroaromatic compounds and highlight the role of advanced oxidation processes in environmental remediation (L. Carlos et al., 2008).

Covalent Organic Frameworks for Electrochemical Sensing

Research into covalent organic frameworks (COFs) has demonstrated their potential as electrocatalysts for sensitive detection of environmental pollutants, including nitrobenzene derivatives. These materials offer advantages in selectivity and sensitivity for detecting hazardous compounds in water samples, representing a promising area of analytical chemistry focused on environmental monitoring (P. Arul, E. Narayanamoorthi, & S. A. John, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-nitro-4-propan-2-ylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNQJJZCJUHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2895250.png)

![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)

![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)

![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2895265.png)